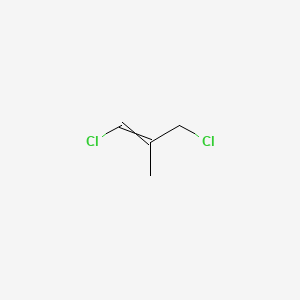
1,3-Dichloro-2-methylpropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-methyl-1-propene is an organochlorine compound with the molecular formula C₄H₆Cl₂. It is a colorless liquid with a sweet smell and is feebly soluble in water. This compound is known for its use in various chemical reactions and industrial applications.
Méthodes De Préparation
1,3-Dichloro-2-methyl-1-propene can be synthesized through several methods. One common synthetic route involves the chlorination of propene. This process typically involves the reaction of propene with chlorine gas under controlled conditions to yield 1,3-dichloro-2-methyl-1-propene. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
1,3-Dichloro-2-methyl-1-propene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming cyclopropane derivatives.
Oxidation and Reduction: It can be oxidized to form corresponding alcohols or reduced to form alkanes.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Dichloro-2-methyl-1-propene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of pesticides, specifically as a preplant fumigant and nematicide.
Mécanisme D'action
The mechanism by which 1,3-dichloro-2-methyl-1-propene exerts its effects involves its interaction with nucleophilic centers in biological molecules. It can chemically combine with sulfhydryl, amine, or hydroxy groups in essential enzymes, disrupting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,3-Dichloro-2-methyl-1-propene can be compared with other similar compounds such as:
1,3-Dichloropropene: Used as a soil fumigant and nematicide.
2,3-Dichloro-1-propene: Used in the manufacture of carbamate herbicides.
1,2-Dichloropropane: Used as a solvent and in the production of other chemicals.
The uniqueness of 1,3-dichloro-2-methyl-1-propene lies in its specific chemical structure and reactivity, which make it suitable for particular applications in research and industry.
Propriétés
Numéro CAS |
3375-22-2 |
|---|---|
Formule moléculaire |
C4H6Cl2 |
Poids moléculaire |
124.99 g/mol |
Nom IUPAC |
1,3-dichloro-2-methylprop-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-4(2-5)3-6/h2H,3H2,1H3 |
Clé InChI |
ZWZWQSKCVXIXQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


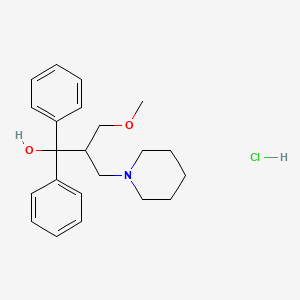
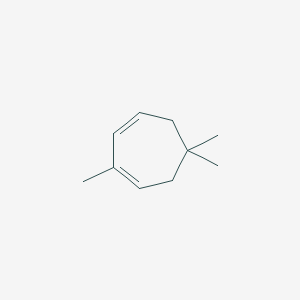
![methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)



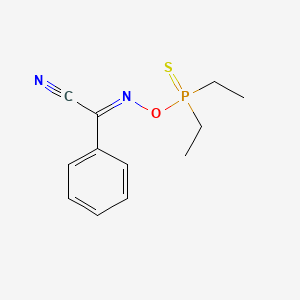
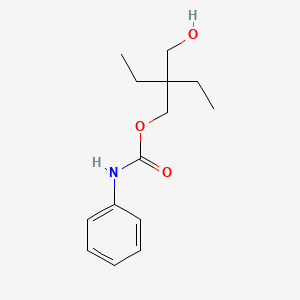
![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)
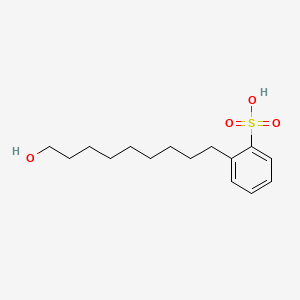
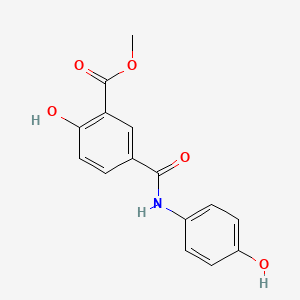
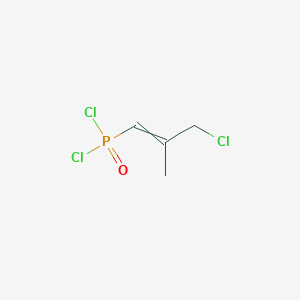
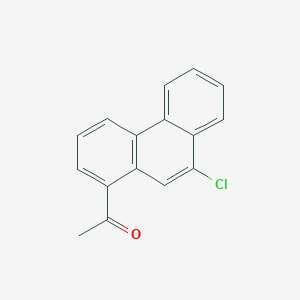
![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
